

physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-fluorobenzoate

Cat. No.: B125543

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

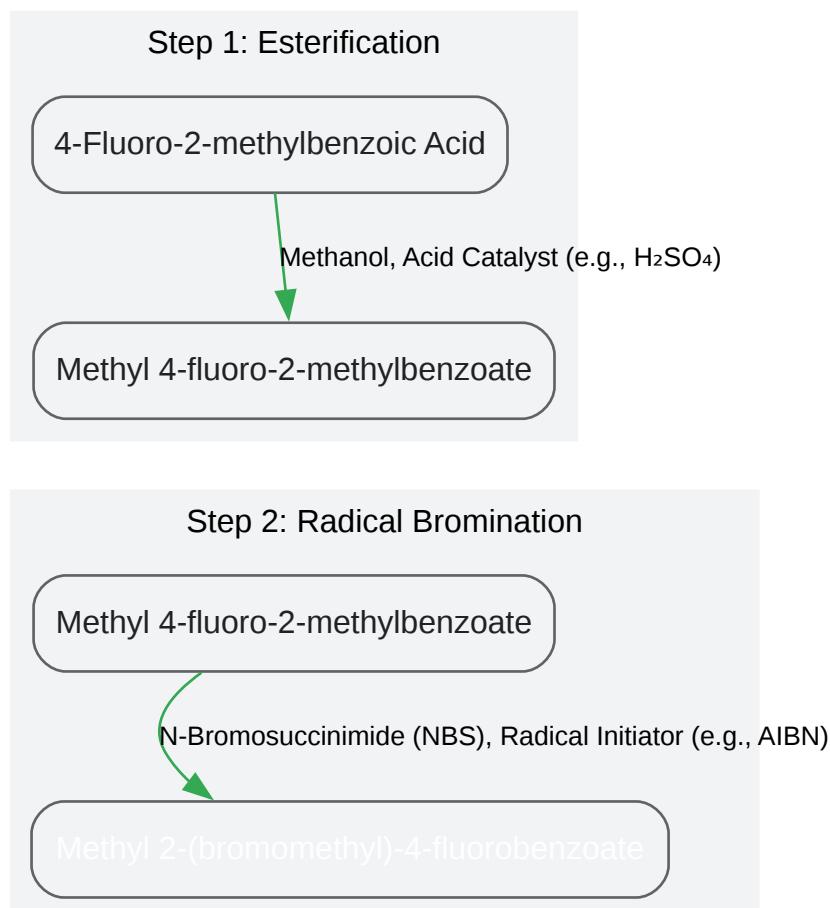
Introduction

Methyl 2-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic ester that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a reactive bromomethyl group, a methyl ester, and a fluorine-substituted benzene ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, such as metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-(bromomethyl)-4-fluorobenzoate**, its synthesis and characterization, and its applications in research and drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 2-(bromomethyl)-4-fluorobenzoate** is presented below. It is important to note that while some properties are

experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.


Property	Value	Source
CAS Number	157652-28-3	[1] [2]
Molecular Formula	C ₉ H ₈ BrFO ₂	[2] [3]
Molecular Weight	247.06 g/mol	[2] [3]
Physical Form	Solid or viscous liquid or liquid	
Purity	Typically ≥97%	[2]
Storage Temperature	2-8°C, sealed in a dry environment	

Synthesis and Purification

The primary synthetic route to **Methyl 2-(bromomethyl)-4-fluorobenzoate** involves the radical bromination of a suitable precursor. While a specific, detailed experimental protocol for this exact compound is not readily available in the peer-reviewed literature, a general and widely applicable method can be adapted from the synthesis of structurally similar compounds.

General Synthesis Workflow

The synthesis of **Methyl 2-(bromomethyl)-4-fluorobenzoate** can be logically approached through a two-step process starting from 4-fluoro-2-methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by the radical bromination of the methyl group.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 2-(bromomethyl)-4-fluorobenzoate**.

Experimental Protocol: Radical Bromination (Adapted)

This protocol is adapted from the synthesis of analogous compounds and should be optimized for the specific substrate.

Materials:

- Methyl 4-fluoro-2-methylbenzoate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

- Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) in anhydrous CCl₄.
- Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **Methyl 2-(bromomethyl)-4-fluorobenzoate** can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for **Methyl 2-(bromomethyl)-4-fluorobenzoate**, the following data is predicted based on the analysis of structurally analogous

compounds. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9 - 8.1	d	1H	Ar-H
~7.1 - 7.3	m	2H	Ar-H
~4.8 - 5.0	s	2H	-CH ₂ Br
~3.9	s	3H	-OCH ₃

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

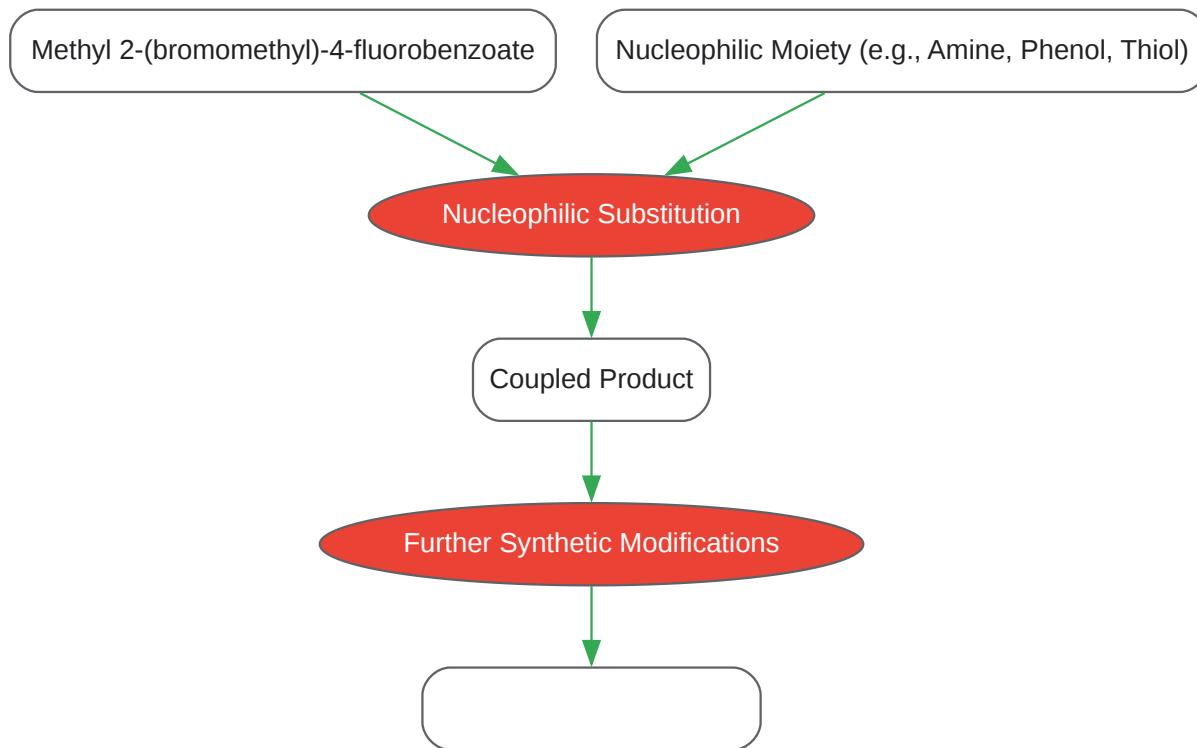
Chemical Shift (δ , ppm)	Assignment
~165 - 167	C=O (ester)
~162 - 165 (d, J ≈ 250 Hz)	C-F
~135 - 138	Ar-C
~131 - 133 (d)	Ar-CH
~120 - 122 (d)	Ar-CH
~115 - 117 (d)	Ar-CH
~52 - 54	-OCH ₃
~25 - 28	-CH ₂ Br

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~3000 - 2850	C-H stretch (aromatic and aliphatic)
~1720 - 1740	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250 - 1300	C-O stretch (ester)
~1200 - 1250	C-F stretch
~600 - 700	C-Br stretch

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion [M]⁺ and fragments containing bromine.


- [M]⁺: m/z ~246 and ~248
- [M-OCH₃]⁺: m/z ~215 and ~217
- [M-Br]⁺: m/z ~167

Reactivity and Applications in Drug Development

The chemical reactivity of **Methyl 2-(bromomethyl)-4-fluorobenzoate** is dominated by the benzylic bromide, which is a good leaving group and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into various molecular scaffolds.

While specific drugs synthesized directly from this intermediate are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve pharmacokinetic profiles.

The general workflow for utilizing this intermediate in the synthesis of a potential drug candidate is illustrated below.

[Click to download full resolution via product page](#)

Caption: General application in drug discovery.

Safety and Handling

Methyl 2-(bromomethyl)-4-fluorobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of complex, fluorinated molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in their scientific endeavors. Further experimental validation of the predicted data is encouraged for rigorous characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 157652-28-3 | Methyl 2-(bromomethyl)-4-fluorobenzoate - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [physical and chemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125543#physical-and-chemical-properties-of-methyl-2-bromomethyl-4-fluorobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com